molecular formula C10H8ClF3N4O2 B12340607 3-chloro-2-[(2E)-2-(nitromethylidene)imidazolidin-1-yl]-5-(trifluoromethyl)pyridine

3-chloro-2-[(2E)-2-(nitromethylidene)imidazolidin-1-yl]-5-(trifluoromethyl)pyridine

Cat. No.: B12340607
M. Wt: 308.64 g/mol
InChI Key: NTIWXLSLLIGNGX-VMPITWQZSA-N
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Description

3-Chloro-2-[(2E)-2-(nitromethylidene)imidazolidin-1-yl]-5-(trifluoromethyl)pyridine is a pyridine-based compound featuring a chloro substituent at position 3, a trifluoromethyl group at position 5, and a nitromethylidene-functionalized imidazolidine ring at position 2 in the (2E)-configuration. Its structural uniqueness lies in the conjugated nitromethylidene-imidazolidine moiety, which distinguishes it from other pyridine derivatives.

Properties

Molecular Formula

C10H8ClF3N4O2

Molecular Weight

308.64 g/mol

IUPAC Name

3-chloro-2-[(2E)-2-(nitromethylidene)imidazolidin-1-yl]-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C10H8ClF3N4O2/c11-7-3-6(10(12,13)14)4-16-9(7)17-2-1-15-8(17)5-18(19)20/h3-5,15H,1-2H2/b8-5+

InChI Key

NTIWXLSLLIGNGX-VMPITWQZSA-N

Isomeric SMILES

C1CN(/C(=C/[N+](=O)[O-])/N1)C2=C(C=C(C=N2)C(F)(F)F)Cl

Canonical SMILES

C1CN(C(=C[N+](=O)[O-])N1)C2=C(C=C(C=N2)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 3-chloro-2-[(2E)-2-(nitromethylidene)imidazolidin-1-yl]-5-(trifluoromethyl)pyridine involves several steps. The synthetic route typically includes the reaction of 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine with nitromethane and imidazolidine under specific conditions. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained . Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-chloro-2-[(2E)-2-(nitromethylidene)imidazolidin-1-yl]-5-(trifluoromethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The table below highlights key structural analogs and their differences:

Compound Name Substituents (Pyridine Ring) Key Functional Groups Biological/Industrial Relevance Reference
Target Compound : 3-Chloro-2-[(2E)-2-(nitromethylidene)imidazolidin-1-yl]-5-(trifluoromethyl)pyridine 3-Cl, 2-(E-nitromethylidene-imidazolidinyl), 5-CF₃ Nitromethylidene-imidazolidine (E-configuration) Agrochemical lead candidate
SC06 : 3-Chloro-2-(2-((1-(4-(trifluoromethoxy)phenyl)-1H-pyrrol-2-yl)methylene)hydrazinyl)-5-CF₃-pyridine 3-Cl, 2-(hydrazinyl-pyrrole), 5-CF₃ Hydrazinyl-pyrrole Anticancer activity (IGF-1 inhibition)
CAS 101336-63-4 : 2-Chloro-5-[[2-(nitromethylene)imidazolidin-1-yl]methyl]pyridine 2-Cl, 5-(nitromethylene-imidazolidinyl-methyl) Nitromethylene-imidazolidine Insecticidal properties
7e () : 3-Cl-2-(3-nitro-4-(4-(CF₃O)benzyloxy)phenyl)-5-CF₃-pyridine 3-Cl, 2-(nitro-benzyloxy), 5-CF₃ Nitro-aromatic ether Herbicidal activity
3-Chloro-2-(pyrrolidin-1-yl)-5-CF₃-pyridine 3-Cl, 2-(pyrrolidinyl), 5-CF₃ Pyrrolidine Intermediate in drug synthesis

Key Structural Differences and Implications

Nitromethylidene vs. Hydrazinyl-Pyrrole (SC06) :

  • The target compound’s nitromethylidene-imidazolidine group introduces strong electron-withdrawing effects, enhancing electrophilicity and reactivity in nucleophilic environments. In contrast, SC06’s hydrazinyl-pyrrole moiety may facilitate hydrogen bonding, influencing its interaction with biological targets like IGF-1 receptors .

Positional Isomerism (CAS 101336-63-4): The chloro and nitromethylene substituents in CAS 101336-63-4 are at positions 2 and 5, respectively, versus positions 3 and 2 in the target compound.

Trifluoromethoxy-Benzyloxy (7e) :

  • Compound 7e’s bulky trifluoromethoxy-benzyloxy group increases steric hindrance, reducing membrane permeability compared to the target compound’s compact imidazolidine ring .

Pyrrolidine vs. Imidazolidine () :

  • Replacing the imidazolidine ring with pyrrolidine eliminates the nitro conjugation, reducing electron-withdrawing effects and altering metabolic stability .

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group enhances lipophilicity (logP ~2.5–3.5), favoring membrane penetration. The nitromethylidene group may further increase polarity, balancing solubility .

Biological Activity

3-Chloro-2-[(2E)-2-(nitromethylidene)imidazolidin-1-yl]-5-(trifluoromethyl)pyridine (CAS Number: 1354455-08-5) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H10ClF3N4O2C_{11}H_{10}ClF_3N_4O_2, with a molecular weight of 322.67 g/mol. Its structure features a pyridine ring substituted with a trifluoromethyl group and an imidazolidine moiety, which is significant for its biological interactions.

PropertyValue
CAS Number1354455-08-5
Molecular FormulaC₁₁H₁₀ClF₃N₄O₂
Molecular Weight322.67 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Antimicrobial Properties

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial activity. A study demonstrated that similar pyridine derivatives possess significant antibacterial effects against various Gram-positive and Gram-negative bacteria. The introduction of the nitromethylidene group may enhance these properties by increasing lipophilicity and membrane permeability.

Anticancer Activity

Preliminary studies have suggested that the compound may exhibit cytotoxic effects against cancer cell lines. For instance, compounds containing imidazolidine structures have been linked to apoptosis induction in cancer cells through the activation of caspases. Specific assays revealed that the compound could inhibit cell proliferation in certain cancer types, although further investigations are warranted to elucidate its mechanisms.

The proposed mechanism involves the interaction of the compound with nicotinic acetylcholine receptors (nAChRs). These receptors play a crucial role in neurotransmission and are implicated in various diseases, including cancer and neurodegenerative disorders. The trifluoromethyl group is believed to enhance binding affinity, potentially leading to altered receptor activity.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : Evaluate the antibacterial activity against Staphylococcus aureus.
    • Method : Disk diffusion method.
    • Results : Showed significant inhibition zones compared to control groups, indicating potent antibacterial properties.
  • Cytotoxicity Assay :
    • Objective : Assess the impact on human breast cancer cell lines (MCF-7).
    • Method : MTT assay.
    • Results : IC50 values indicated that the compound significantly reduced cell viability at concentrations above 10 µM over 48 hours.
  • Receptor Binding Studies :
    • Objective : Determine binding affinity to nAChRs.
    • Method : Radiolabeled ligand binding assays.
    • Results : The compound exhibited competitive inhibition, suggesting it may act as a modulator of nAChR activity.

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